molecular formula C22H23N3O3 B2916624 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-79-0

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No. B2916624
CAS RN: 2035006-79-0
M. Wt: 377.444
InChI Key: UYFBZTVTRJZFPQ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions for research.

Scientific Research Applications

Synthesis and Chemical Behavior

A compound with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide has been used in the synthesis of various pyrazole derivatives, showcasing the compound's utility in regioselective synthesis and chemoselectivity reactions. The compound's derivatives have been utilized as precursors for synthesizing different functionalized 3,4'-bis-pyrazolyl ketones, indicating its versatility in organic synthesis and the creation of complex molecular structures (Hassaneen & Shawali, 2013).

Catalytic Applications

Acrylamides derived from 3,5-dimethyl-1H-pyrazole, structurally related to the compound , have been employed in asymmetric [3+2] cycloaddition reactions. These reactions demonstrate the compound's potential in catalysis, particularly in creating regiospecific [3+2]-annulation products with moderate enantioselectivities, indicating its potential in asymmetric synthesis and the development of new catalytic processes (Xiaoyu Han et al., 2011).

Biological Evaluation and Computational Studies

The compound has been involved in studies for synthesizing benzene sulfonamide derivatives, with some chlorinated compounds exhibiting excellent in vitro antitumor activity. This highlights the compound's relevance in medicinal chemistry, especially in the development of new therapeutic agents. Additionally, computational studies, including molecular docking and DFT calculations, have been conducted on these derivatives to evaluate their potential interactions with biological targets, further underscoring the compound's application in drug discovery and development (Asmaa M. Fahim & Mona A. Shalaby, 2019).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-20-10-8-17(14-21(20)28-2)9-11-22(26)23-12-13-25-16-19(15-24-25)18-6-4-3-5-7-18/h3-11,14-16H,12-13H2,1-2H3,(H,23,26)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBZTVTRJZFPQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

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